molecular formula C20H22F3NO2S B2659466 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 1351588-98-1

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No. B2659466
CAS RN: 1351588-98-1
M. Wt: 397.46
InChI Key: OVLROPMMIXSQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C20H22F3NO2S and its molecular weight is 397.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Research

This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs . Additionally, the presence of the hydroxy and isopropylthio groups may contribute to its pharmacokinetic properties, making it a candidate for drug development studies.

Biochemical Studies

The compound’s structure allows it to be used in biochemical research, particularly in studying enzyme interactions and inhibition. The trifluoromethyl group can act as a probe in enzyme assays, providing insights into enzyme mechanisms and potential inhibition pathways .

Material Science

In material science, this compound can be utilized in the development of new materials with specific properties. The trifluoromethyl group imparts hydrophobicity, which can be beneficial in creating water-resistant materials. Additionally, the compound’s stability can be advantageous in developing durable polymers and coatings .

Chemical Synthesis

This compound can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, making it a valuable building block in organic synthesis. Researchers can use it to develop new synthetic pathways and explore novel chemical reactions .

Environmental Chemistry

The compound’s stability and unique functional groups make it suitable for environmental chemistry studies. It can be used to investigate the degradation pathways of fluorinated compounds in the environment and their impact on ecosystems. This research can contribute to understanding the environmental fate of similar compounds .

Medicinal Chemistry

In medicinal chemistry, this compound can be explored for its potential therapeutic effects. The combination of trifluoromethyl and hydroxy groups can enhance the compound’s interaction with biological targets, making it a candidate for developing new therapeutic agents. Researchers can study its effects on various biological pathways and its potential as a lead compound in drug discovery .

These applications highlight the versatility of “N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide” in scientific research. Each field offers unique opportunities to explore the compound’s properties and potential benefits.

Comparative effects of trifluoromethyl- and methyl-group substitutions in proline

properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3NO2S/c1-13(2)27-17-9-3-14(4-10-17)11-19(26)24-12-18(25)15-5-7-16(8-6-15)20(21,22)23/h3-10,13,18,25H,11-12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLROPMMIXSQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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